3-(4-chloro-3-fluorophenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide
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Description
3-(4-chloro-3-fluorophenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide, commonly known as CFMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CFMP belongs to the class of compounds known as amides and has a molecular formula of C20H23ClFNO2.
Scientific Research Applications
Synthesis and Radiotracer Development
One application of similar compounds involves the synthesis of radiotracers for positron emission tomography (PET) to study cannabinoid receptors in the brain. For instance, compounds like N‐(piperidin‐1‐yl)‐5‐(4‐methoxyphenyl)‐1‐(2‐chlorophenyl)‐4‐[18F]fluoro‐1H‐pyrazole‐3‐carboxamide have been synthesized and demonstrated potential as radiotracers for PET studies, showcasing the relevance of similar compounds in neuropharmacological research (Katoch-Rouse & Horti, 2003).
Antimicrobial and Antifungal Agents
Derivatives of propionamide, such as 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, have been explored for their potential as antimicrobial and antifungal agents. These studies often involve the synthesis and characterization of novel compounds to assess their efficacy against various bacterial and fungal strains (Manolov, Ivanov, & Bojilov, 2022).
Cancer Research and Selective Androgen Receptor Modulators (SARMs)
Compounds with a propanamide structure have been studied for their pharmacokinetics and metabolism in the context of developing selective androgen receptor modulators (SARMs), which are of interest for treating androgen-dependent diseases. This research includes examining the metabolic profiles and pharmacokinetic characteristics to determine the therapeutic potential of these compounds (Wu et al., 2006).
Neurokinin-1 Receptor Antagonists
Research into neurokinin-1 receptor antagonists for clinical administration has involved the synthesis of compounds that are effective in pre-clinical tests relevant to emesis and depression. This includes the development of orally active, water-soluble compounds suitable for both intravenous and oral administration, highlighting the versatility of certain propanamide derivatives in therapeutic applications (Harrison et al., 2001).
properties
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O2/c1-26-17-10-11-24(13-17)16-6-4-15(5-7-16)23-20(25)9-3-14-2-8-18(21)19(22)12-14/h2,4-8,12,17H,3,9-11,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVWLHBZKXEUEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC(=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide |
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